Chemical structure and properties of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
Chemical structure and properties of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol
A Bifunctional Scaffold for Medicinal Chemistry and Ligand Design
Executive Summary & Molecular Identity
(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol is a specialized heteroaromatic intermediate characterized by a 2,3'-bipyridine core. Its value in drug discovery lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) and a nucleophilic/oxidizable handle (primary alcohol) on a biologically privileged scaffold.
This whitepaper details the structural properties, synthetic logic, and reactivity profile of this molecule, providing researchers with a roadmap for utilizing it in the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers.
1.1 Physicochemical Profile
| Property | Value | Context |
| Formula | C₁₁H₉BrN₂O | Heteroaromatic Alcohol |
| Molecular Weight | 265.11 g/mol | Fragment-like, suitable for FBDD |
| CAS Number | 1346687-07-7 | Unique Identifier |
| H-Bond Donors | 1 (OH) | Solubilizing group |
| H-Bond Acceptors | 3 (2 x N, 1 x O) | Kinase hinge binding potential |
| Predicted LogP | ~1.8 - 2.2 | Lipophilicity within Lipinski rules |
| pKa (Pyridine N) | ~3.5 (est) | Less basic than pyridine due to Br |
Structural Analysis & Synthetic Logic
The 2,3'-bipyridine connectivity is less common than the 2,2'-isomer (often used in chelation), making it a valuable spacer in medicinal chemistry to alter vector geometry without introducing flexibility.
2.1 Retrosynthetic Disconnection
The most robust synthesis relies on Suzuki-Miyaura Cross-Coupling . The asymmetry of the molecule dictates the choice of coupling partners to avoid polymerization or scrambling.
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Fragment A (Electrophile): 2,6-Dibromopyridine.
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Challenge: Selectivity.[1] The goal is mono-substitution.
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Fragment B (Nucleophile): (5-(hydroxymethyl)pyridin-3-yl)boronic acid.
2.2 Selectivity Mechanism
When using 2,6-dibromopyridine, the first oxidative addition of Palladium occurs faster than the second due to electronic deactivation after the first pyridine ring is attached. However, statistical byproducts (bis-coupling) are common.
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Optimization: Use a 3:1 excess of the dibromide and a bulky ligand (e.g., dppf or XPhos) to favor mono-coupling.
Experimental Protocol: Synthesis & Purification
Note: This protocol is a standardized methodology for constructing unsymmetrical bromobipyridines, adapted for this specific scaffold.
3.1 Reagents & Equipment
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Reactants: 2,6-Dibromopyridine (3.0 eq), (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.0 eq).
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
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Base: 2M Na₂CO₃ (aqueous).[5]
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Solvent: 1,4-Dioxane (degassed).
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Inert Atmosphere: Argon or Nitrogen balloon.
3.2 Step-by-Step Methodology
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine (3 eq) and the boronic acid derivative (1 eq).
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Solvation: Add 1,4-Dioxane (0.1 M concentration relative to boronic acid) and 2M Na₂CO₃ (3 eq).
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Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly. Seal the flask with a septum and wire.
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Reaction: Heat to 90°C for 4-6 hours. Monitor by LCMS for the consumption of the boronic acid and formation of the product (M+H = 265/267 doublet).
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Workup:
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Cool to room temperature.
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Dilute with EtOAc and wash with water (x2) and brine (x1).
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Dry organic layer over Na₂SO₄, filter, and concentrate.
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Purification (Crucial):
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The crude contains excess 2,6-dibromopyridine.
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Column Chromatography: Silica gel. Gradient 0% → 60% EtOAc in Hexanes. The dibromide elutes early (non-polar); the alcohol product elutes later due to the polar -OH group.
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Reactivity Profile & Applications
The utility of (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol lies in its ability to serve as a "divergent node" in synthesis.
4.1 Path A: The Bromide (Electrophile)
The bromine at the C6 position is activated for further Palladium-catalyzed reactions.
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Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend the scaffold.
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Buchwald-Hartwig: Amination to install solubilizing amines or kinase hinge-binding motifs (e.g., reaction with morpholine or piperazine).
4.2 Path B: The Alcohol (Nucleophile/Electrophile Precursor)
The hydroxymethyl group is versatile:
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Oxidation: MnO₂ or Dess-Martin Periodinane yields the Aldehyde , a precursor for Reductive Amination.
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Activation: Conversion to Mesylate (MsCl/Et₃N) or Bromide (PBr₃) creates a benzylic-like electrophile for Sn2 reactions (e.g., attaching PROTAC linkers).
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Etherification: NaH + Alkyl Halide for stable ether linkages.
Visualizing the Scaffold Logic
The following diagram illustrates the synthetic convergence to form the scaffold and the subsequent divergence into functional drug candidates.
Caption: Synthetic convergence of precursors to form the core scaffold, followed by divergent pathways utilizing the orthogonal reactivity of the alcohol and bromide handles.
Safety & Handling (MSDS Summary)
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Hazards: As a halogenated pyridine, assume potential for skin irritation (H315) and eye irritation (H319). The presence of the bromine atom suggests potential toxicity if ingested (H301).
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Storage: Store at 2-8°C under inert gas. The benzylic-like alcohol can be sensitive to oxidation over long periods.
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Disposal: Halogenated organic waste streams.
References
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MDPI. (2024).[3][4] Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]
